5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-3-1-2-8(5-11)9-4-10(16)7-17-6-9/h1-7H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNIYHVYNRQAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744954 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258626-19-5 | |
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Hydrogen Bond Donor and Acceptor Profiling of Phenyl-pyridin-3-amine Analogs in Drug Discovery
Introduction: The Central Role of Hydrogen Bonding in Molecular Recognition
In the intricate dance of molecular recognition that underpins pharmacology, the hydrogen bond stands as a pivotal interaction.[1] It is a highly directional, non-covalent force that occurs when a hydrogen atom, covalently bonded to an electronegative atom (the donor, Dn), interacts with another electronegative atom bearing a lone pair of electrons (the acceptor, Ac).[2][3] This Dn-H···Ac interaction, while weaker than a covalent bond, is a critical determinant of a drug molecule's properties, governing its solubility, permeability, metabolic stability, and, most importantly, its binding affinity and selectivity for a biological target.[1][4]
The phenyl-pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. Its unique topology, featuring a secondary amine bridge between two distinct aromatic systems, presents a compelling case study for hydrogen bond analysis. The interplay between the amine's dual donor-acceptor character and the pyridine's acceptor capability creates a nuanced profile that can be modulated through synthetic modification. This guide provides an in-depth analysis of the hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA) characteristics of this scaffold and its analogs, offering both theoretical counts and practical methodologies for their determination.
Core Scaffold Analysis: Phenyl-pyridin-3-amine
To accurately profile the analogs, we must first dissect the hydrogen bonding potential of the parent molecule. The count is based on the classical definitions used in medicinal chemistry, such as in the formulation of Lipinski's "Rule of Five."
-
The Secondary Amine (-NH-): This functional group is the primary contributor to the scaffold's hydrogen bonding profile.
-
The Pyridine Ring:
-
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the pyridine ring features a lone pair of electrons in an sp² hybrid orbital, making it an effective hydrogen bond acceptor.[9][10][11]
-
Hydrogen Bond Donor (HBD): The pyridine nitrogen is not bonded to any hydrogen atoms and therefore cannot act as a hydrogen bond donor.
-
-
The Phenyl Ring: The π-electron system of the phenyl ring can act as a very weak hydrogen bond acceptor in specific geometric arrangements, but for the standard accounting in drug design, it is typically not counted.
Based on this analysis, the core phenyl-pyridin-3-amine scaffold presents:
-
Total Hydrogen Bond Donors (HBD): 1
-
Total Hydrogen Bond Acceptors (HBA): 2
Quantitative Profiling of Phenyl-pyridin-3-amine Analogs
The substitution pattern on either the phenyl or pyridinyl ring can significantly alter the HBD/HBA count and strength. The following table summarizes the theoretical counts for a series of representative analogs. The rationale for these assignments lies in the introduction or modification of functional groups with known hydrogen bonding capabilities.
| Analog Structure | Substituent (R) | Position | HBD Count | HBA Count | Technical Notes |
| Parent Scaffold | -H | - | 1 | 2 | Baseline count from the secondary amine (1 HBD, 1 HBA) and pyridine nitrogen (1 HBA). |
| 4'-Hydroxy Analog | -OH | Phenyl C4 | 2 | 3 | The hydroxyl group adds one HBD (O-H) and one HBA (oxygen lone pairs). |
| 4'-Amino Analog | -NH₂ | Phenyl C4 | 3 | 3 | The primary amine adds two HBDs (N-H₂) and one HBA (nitrogen lone pair). |
| 4'-Carboxy Analog | -COOH | Phenyl C4 | 2 | 4 | The carboxylic acid adds one HBD (O-H) and two HBAs (carbonyl and hydroxyl oxygens). |
| 4'-Nitro Analog | -NO₂ | Phenyl C4 | 1 | 4 | The nitro group adds two HBA sites (the two oxygen atoms) and no donors. |
| 4'-Methoxy Analog | -OCH₃ | Phenyl C4 | 1 | 3 | The ether oxygen adds one HBA site and no donors. |
| N-Methyl Analog | -CH₃ | Bridging N | 0 | 2 | Methylation of the secondary amine removes the N-H donor, converting it to a tertiary amine which is only an HBA.[5][8] |
Methodologies for the Determination of Hydrogen Bond Properties
While theoretical counts provide a crucial starting point, a rigorous assessment requires experimental and computational validation. The choice of method depends on the required throughput, the desired level of detail, and the availability of material.
A. Computational Workflow for High-Throughput Screening
Causality: Computational methods are indispensable in early-stage drug discovery for rapidly screening large virtual libraries of analogs.[12] They allow for the prioritization of compounds for synthesis by predicting key physicochemical properties, including hydrogen bonding potential, before committing significant resources.[4]
Protocol:
-
Structure Preparation:
-
Convert 2D chemical structures of analogs (e.g., from SMILES strings) into 3D conformations.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible structure.
-
-
Descriptor Calculation:
-
Utilize cheminformatics toolkits (e.g., RDKit, Schrödinger's LigPrep, Jazzy[13]) to calculate molecular descriptors.
-
These tools apply rule-based algorithms, often using SMARTS patterns, to identify and count functional groups that qualify as hydrogen bond donors or acceptors.
-
-
Advanced Analysis (Optional but Recommended):
-
Calculate the solvent-accessible surface area (SASA) of polar atoms to estimate their exposure and availability for hydrogen bonding.
-
Generate molecular electrostatic potential (MEP) maps. These maps visualize electron-rich (negative potential, HBA sites) and electron-poor (positive potential, HBD sites) regions on the molecular surface, providing a qualitative measure of hydrogen bond strength.[1]
-
Workflow Visualization:
Caption: Computational workflow for H-bond property prediction.
B. Experimental Protocols for Validation
Causality: Experimental methods provide the ground truth for computational predictions. They are essential for validating models and understanding the nuanced behavior of molecules in solution and the solid state, which can be influenced by conformation, solvation, and aggregation.
Nuclear Magnetic Resonance (NMR) is a powerful tool for directly observing hydrogen bonds in solution.[14][15] The chemical shift of the proton involved in the hydrogen bond is highly sensitive to its electronic environment.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a precise concentration (e.g., 5-10 mM) of the phenyl-pyridin-3-amine analog in a dry, aprotic, and non-polar deuterated solvent (e.g., CDCl₃ or C₆D₆). This minimizes competing hydrogen bonds with the solvent.
-
Baseline Spectrum Acquisition: Record a standard 1D ¹H NMR spectrum. Identify the resonance corresponding to the N-H proton. In the absence of strong hydrogen bonding, this peak is often broad and located between 3-5 ppm.
-
Titration Experiment:
-
Prepare a stock solution of a strong hydrogen bond acceptor, such as deuterated dimethyl sulfoxide (DMSO-d₆), in the same solvent.
-
Add aliquots of the DMSO-d₆ solution to the NMR tube containing the analog.
-
Acquire a ¹H NMR spectrum after each addition.
-
-
Data Analysis: The formation of an N-H···O=S hydrogen bond will cause a significant downfield shift (to a higher ppm value) of the N-H proton resonance.[14][16] Plotting the change in chemical shift (Δδ) against the concentration of the acceptor can be used to determine the association constant (Kₐ) of the hydrogen bond.
-
Self-Validation: The observation of a concentration-dependent shift for the N-H proton confirms its role as an accessible hydrogen bond donor. The absence of a significant shift for other protons validates the specificity of the interaction.
X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional structure of a molecule in the solid state, including the precise geometry of intra- and intermolecular hydrogen bonds.[2][17]
Step-by-Step Methodology:
-
Crystal Growth: Grow a single, diffraction-quality crystal of the analog. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer and expose it to a focused beam of X-rays in a diffractometer. The crystal diffracts the X-rays into a specific pattern of reflections.
-
Structure Solution and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and the electron density map of the molecule.
-
A molecular model is fitted to the electron density map.
-
The model is refined to achieve the best possible fit with the experimental data.
-
-
Analysis of Hydrogen Bonds: Once the atomic coordinates are determined, potential hydrogen bonds are identified based on established geometric criteria:
-
The Dn···Ac distance is typically between 2.7 and 3.3 Å.
-
The Dn-H···Ac angle is generally greater than 120 degrees.[18]
-
This provides definitive proof of the donor and acceptor sites involved in crystal packing.
-
Conclusion
The accurate determination of hydrogen bond donor and acceptor counts for phenyl-pyridin-3-amine analogs is a foundational exercise in modern drug design. It directly informs strategies to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its binding affinity to the intended biological target. While simple theoretical counts provide an excellent first approximation, a robust and trustworthy profiling strategy integrates high-throughput computational screening with rigorous experimental validation through techniques like NMR spectroscopy and X-ray crystallography. This multi-faceted approach empowers researchers to make informed decisions, accelerating the journey from a chemical scaffold to a viable drug candidate.
References
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The Fundamentals of Biochemistry: Interactive Tutorials. Hydrogen Bond Lengths and Angles. [Link]
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Lumen Learning. 15.12 Physical Properties of Amines | The Basics of General, Organic, and Biological Chemistry. [Link]
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Organic Chemistry Tutorial. The donor and acceptors atoms in the Hydrogen bond | With Examples. [Link]
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Science Ready. All You Need to Know About Amines & Amides | HSC Chemistry. [Link]
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Quora. What is the difference between hydrogen bond donor (HBD) and hydrogen bond acceptor (HBA)? [Link]
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Chemistry!!! Not Mystery. What are Hydrogen Bond Accepter and Hydrogen Bond Donor? [Link]
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Chemistry Steps. Amine Functional Group. [Link]
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Chemistry LibreTexts. Basic Properties of Amines. [Link]
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Unacademy. Amines: Chemical and Physical Properties. [Link]
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The Journal of Chemical Physics. Theoretical study on effects of hydrogen bonding on the ring stretching modes of pyridine. [Link]
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CORE. HYDROGEN BONDS BETWEEN PYRIDINE AND HALOFORMS – NEW INSIGHTS. [Link]
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National Institutes of Health. Direct Detection of Hydrogen Bonds in Supramolecular Systems Using 1H–15N Heteronuclear Multiple Quantum Coherence Spectroscopy. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine, a key building block in medicinal chemistry, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol details the coupling of 5-bromo-3-aminopyridine with (3-(trifluoromethoxy)phenyl)boronic acid. We delve into the rationale behind the selection of reagents, catalyst systems, and reaction conditions, offering insights grounded in established mechanistic understanding. Furthermore, this guide includes detailed experimental procedures, purification techniques, and safety considerations to ensure a reproducible and safe execution of this important transformation.
Introduction: The Significance of Biaryl Amines and the Suzuki Coupling
Biaryl amine scaffolds are privileged structures in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The target molecule, this compound, combines the versatile pyridine core with a trifluoromethoxy-substituted phenyl ring, functionalities that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy group, in particular, is often employed to enhance metabolic stability and lipophilicity.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized synthetic organic chemistry.[4] The reaction's popularity stems from its numerous advantages, including mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its boronic acid reagents.[2][5]
This application note will focus on a robust protocol for the synthesis of the target biaryl amine, leveraging the efficiency of the Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (5-bromo-3-aminopyridine), forming a Pd(II) intermediate.[4][8] This is often the rate-determining step of the cycle.[4]
-
Transmetalation: The organic group from the organoboron species ((3-(trifluoromethoxy)phenyl)boronic acid) is transferred to the palladium center.[4] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale synthesis and can be adapted as needed.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. | Supplier |
| 5-Bromo-3-aminopyridine | C₅H₅BrN₂ | 173.01 | 1.00 g | 5.78 | 1.0 | Sigma-Aldrich |
| (3-(Trifluoromethoxy)phenyl)boronic acid | C₇H₆BF₃O₃ | 205.93 | 1.31 g | 6.36 | 1.1 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.33 g | 0.29 | 0.05 | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.59 g | 11.56 | 2.0 | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | - | Acros Organics |
| Water (deionized) | H₂O | 18.02 | 5 mL | - | - | - |
| Ethyl Acetate | C₄H₁₀O | 88.11 | - | - | - | VWR |
| Brine (saturated NaCl solution) | NaCl(aq) | - | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | - | - | J.T. Baker |
| Celite® | - | - | - | - | - | MilliporeSigma |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Flash chromatography system
Reaction Setup and Procedure
Diagram 2: Experimental Workflow for Suzuki Coupling
Caption: Step-by-step experimental workflow for the synthesis.
-
Glassware Preparation: Ensure all glassware is oven-dried and assembled while hot to remove any residual moisture. Allow to cool under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: To the 100 mL round-bottom flask, add 5-bromo-3-aminopyridine (1.00 g, 5.78 mmol), (3-(trifluoromethoxy)phenyl)boronic acid (1.31 g, 6.36 mmol), potassium carbonate (1.59 g, 11.56 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.29 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) to the flask via syringe. The use of degassed solvents is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Place the flask in a preheated heating mantle or oil bath and heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 5-bromo-3-aminopyridine is consumed (typically 8-12 hours).
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
Workup and Purification
-
Extraction: Dilute the reaction mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).[11] The aqueous washes help to remove the inorganic base and other water-soluble byproducts.[12]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
Filtration: To remove the bulk of the palladium catalyst, the crude product can be dissolved in a minimal amount of a suitable solvent and passed through a short plug of Celite® or silica gel, eluting with ethyl acetate.[11][12]
-
Purification: The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Results and Discussion
A successful reaction should provide the desired product in a good to excellent yield (typically >75%). The purity should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting:
-
Low Yield:
-
Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines. Use fresh or properly stored boronic acid.
-
Insufficient Base: The base is crucial for the transmetalation step.[9] Ensure the base is anhydrous and of good quality. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) can be employed.[8][13]
-
Presence of Side Products:
-
Homo-coupling: The formation of biaryl products from the coupling of two identical starting materials can occur. This can sometimes be minimized by the slow addition of one of the coupling partners.[12]
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom. This is more common with certain heteroaryl boronic acids.[6]
-
Safety and Handling
-
General Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable.
-
Boronic Acids: While generally of low toxicity, some boronic acids can be irritants. Avoid skin and eye contact.
-
-
Thermal Hazards: Suzuki coupling reactions can be exothermic.[14][15] For larger-scale reactions, the rate of addition of reagents and the efficiency of cooling should be carefully considered to prevent a runaway reaction.[14]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. By following the detailed protocol and understanding the underlying principles outlined in this application note, researchers can reliably produce this valuable building block for applications in drug discovery and development.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Wiley Online Library. Retrieved February 22, 2026, from [Link]
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Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 22, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Bard, B. R., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved February 22, 2026, from [Link]
-
D'Souza, D. M., & Müller, T. J. (2014). Synthesis of Biaryl Tertiary Amines through Pd/Norbornene Joint Catalysis in a Remote C–H Amination/Suzuki Coupling Reaction. The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
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DiMauro, E. F., & Kennedy, J. M. (2007). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Organic Letters. Retrieved February 22, 2026, from [Link]
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Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. (2020). ResearchGate. Retrieved February 22, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
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Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PMC. Retrieved February 22, 2026, from [Link]
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Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]
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Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved February 22, 2026, from [Link]
-
Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (2022). PMC. Retrieved February 22, 2026, from [Link]
-
Hydrophilic Suzuki-coupling product workup?. (2025). Reddit. Retrieved February 22, 2026, from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot. (2007). PubMed. Retrieved February 22, 2026, from [Link]
-
How can the work up of Suzuki Reaction of arylbromides be best carried out?. (2014). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Don't Forget the Workup. (2015). American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ACS Publications. Retrieved February 22, 2026, from [Link]
-
Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022). Purdue University. Retrieved February 22, 2026, from [Link]
-
Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Suzuki–Miyaura Coupling. (2016). ScienceDirect. Retrieved February 22, 2026, from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Glasgow. Retrieved February 22, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved February 22, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]
-
Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (2023). MDPI. Retrieved February 22, 2026, from [Link]
-
Amine-Catalysed Suzuki–Miyaura-Type Coupling? the Identification and Isolation of the Palladium Culprits. (n.d.). ChemRxiv. Retrieved February 22, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2025). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC. Retrieved February 22, 2026, from [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved February 22, 2026, from [Link]
-
Suzuki reactions in novel liquids. (n.d.). DiVA. Retrieved February 22, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. engineering.purdue.edu [engineering.purdue.edu]
Application Note: Optimized C-N Cross-Coupling Strategies for 5-Bromo-3-(trifluoromethoxy)phenyl-pyridine Scaffolds
Executive Summary
This application note details the protocol for the Buchwald-Hartwig amination of 5-bromo-3-(trifluoromethoxy)phenyl pyridine . This substrate presents a dual challenge in cross-coupling chemistry: the electron-withdrawing trifluoromethoxy (-OCF
We present a self-validating protocol utilizing Fourth Generation (G4) Palladacycle Precatalysts . This approach bypasses the induction period associated with Pd(0) generation and utilizes bulky dialkylbiarylphosphine ligands to sterically preclude pyridine coordination, ensuring high turnover frequencies (TOF) and excellent yields.
Chemical Context & Strategic Analysis
The Substrate
The scaffold consists of an aryl bromide bearing a meta-trifluoromethoxy group and a pyridine ring.
-
Electronic Effect: The -OCF
group ( ) renders the aryl ring electron-deficient, facilitating the oxidative addition step of the catalytic cycle. -
Steric/Coordinating Effect: The pyridine nitrogen lone pair is a strong
-donor. Using standard catalysts (e.g., Pd(PPh ) or Pd(OAc) /BINAP) often leads to the formation of stable, off-cycle bis-pyridine palladium complexes, halting the reaction.
Mechanistic Strategy
To overcome heterocycle poisoning, we employ bulky, electron-rich phosphine ligands (Buchwald Ligands). These ligands occupy sufficient steric volume to prevent the pyridine nitrogen from binding to the palladium center, while their electron-rich nature accelerates the oxidative addition into the C-Br bond.
Diagram 1: Catalytic Cycle & Inhibition Pathways
The following diagram illustrates the active catalytic cycle versus the "off-cycle" trap caused by the pyridine substrate.
Caption: The catalytic cycle highlights the critical 'Off-Cycle Trap' where the pyridine moiety coordinates to Pd. Bulky ligands (L) destabilize this trap, forcing the equilibrium back toward the active cycle.
Methodology Development
Ligand Selection Guide
Selection depends strictly on the amine class. Do not use a "one-size-fits-all" approach.
| Amine Class | Recommended Ligand | Catalyst System | Rationale |
| Primary Amines (Alkyl/Aryl) | BrettPhos | BrettPhos Pd G4 | Prevents diarylation; high activity for primary amines. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos Pd G4 | Universal standard for secondary amines; steric bulk prevents pyridine binding. |
| Anilines (Electron Deficient) | XPhos | XPhos Pd G4 | Excellent for weak nucleophiles and aryl chlorides/bromides. |
| Amides / Carbamates | tBuBrettPhos | tBuBrettPhos Pd G4 | Specialized for C-N coupling of amides. |
Base Selection[1]
-
Standard: NaOtBu (Sodium tert-butoxide). Provides fast kinetics.
-
Sensitive Substrates: If the -OCF
group shows degradation (fluoride elimination) or the substrate contains esters/ketones, switch to Cs CO (Cesium Carbonate) in dioxane at 100°C.
Experimental Protocols
General Screening Protocol (Microscale)
Purpose: Rapidly identify the optimal ligand/base combination before scale-up.
Reagents:
-
Substrate: 5-bromo-3-(trifluoromethoxy)phenyl pyridine (0.1 mmol)
-
Amine: 1.2 equivalents
-
Catalysts: RuPhos Pd G4, BrettPhos Pd G4, XPhos Pd G4 (2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous THF or Dioxane (0.2 M concentration)
Procedure:
-
Prepare a stock solution of the aryl bromide in the solvent.
-
In a glovebox or under N
, charge 1-dram vials with the specific Pd G4 precatalyst (2 mol%) and NaOtBu (1.5 equiv). -
Add the aryl bromide stock solution and the amine (1.2 equiv).
-
Seal vials and heat to 80°C for 2 hours .
-
Analyze by UPLC-MS. Look for conversion and the specific mass of the product.
Optimized Preparative Protocol (Gram Scale)
Scenario: Coupling with a secondary amine (e.g., Morpholine) using RuPhos.
Materials:
-
Aryl Bromide: 1.0 g (3.14 mmol)
-
Amine: 1.2 equiv (3.77 mmol)
-
Catalyst: RuPhos Pd G4 (0.02 equiv, 2 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous THF or Toluene (15 mL, ~0.2 M)
Step-by-Step Procedure:
-
Setup: Oven-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.
-
Charging Solids: Add the RuPhos Pd G4 (catalyst) and NaOtBu (base) to the flask.
-
Note: G4 precatalysts are air-stable in solid form, but it is best practice to handle them quickly or in a glovebox if available.
-
-
Purging: Cap the flask with a rubber septum and evacuate/backfill with Nitrogen three times (3x).
-
Solvent Addition: Add the anhydrous THF via syringe.
-
Substrate Addition:
-
If the Aryl Bromide is solid: Add it in step 2 with the other solids.
-
If liquid: Add via syringe now.
-
Add the Amine via syringe.
-
-
Reaction: Place the flask in a pre-heated oil bath at 85°C . Stir vigorously (800 rpm).
-
Time: Typically 2–4 hours. Monitor by LCMS at T=1h.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black and salts.
-
Wash the filtrate with water (1 x 20 mL) and brine (1 x 20 mL).
-
Dry over Na
SO , filter, and concentrate relative to vacuum.
-
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Workflow & Decision Tree
Use this flowchart to navigate optimization if the standard protocol fails.
Caption: Optimization logic flow. Low conversion suggests catalyst inhibition (needs heat/better ligand); decomposition suggests base incompatibility.
Troubleshooting & Optimization Data
Common Failure Modes
| Observation | Root Cause | Corrective Action |
| No Conversion (SM Recovery) | Catalyst poisoning by Pyridine or O | Ensure inert atmosphere.[2] Switch to RuPhos or XPhos (bulkier ligands). |
| Protodehalogenation (Ar-H) | Switch solvent to Toluene.[3] Avoid alcohols. Increase amine equivalents. | |
| Defluorination (-OCF | Base is too harsh (nucleophilic attack). | Switch from NaOtBu to Cs |
| Low Yield (Viscous oil) | Product trapped in Pd-complex. | Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup. |
Expected Performance (Reference Data)
Based on analogous heteroaryl couplings [1, 2].
| Ligand | Amine Type | Base | Solvent | Temp | Yield |
| RuPhos | Morpholine (2°) | NaOtBu | THF | 80°C | 92% |
| BrettPhos | Benzylamine (1°) | NaOtBu | Dioxane | 100°C | 88% |
| XPhos | Aniline (Weak) | K | t-AmylOH | 110°C | 81% |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters, 2014.[4]
-
Maiti, D., et al. "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 2000.[5]
-
Wuxi AppTec. "Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings." Wuxi AppTec Content, 2024.
-
Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling." Org.[4][6][7][8] Synth., 2024.[4][6][9]
-
BenchChem. "Trifluoromethyl Group Stability in Imidazole Synthesis." Technical Support Center, 2025.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. hammer.purdue.edu [hammer.purdue.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
The Strategic Synthesis of PROTAC Linkers: A Guide to 5-Arylpyridin-3-amine Derivatives
Abstract
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] The efficacy of these heterobifunctional molecules is critically dependent on the chemical linker that connects a protein of interest (POI) ligand to an E3 ubiquitin ligase ligand.[3][4][5] This guide provides a detailed exploration of 5-arylpyridin-3-amine derivatives as a superior scaffold for PROTAC linkers. We will delve into the rationale for their use, present detailed synthetic protocols, and discuss essential characterization and application strategies for researchers in drug discovery and development.
Introduction: The Central Role of the Linker in PROTAC Efficacy
A PROTAC molecule's primary function is to induce the formation of a stable ternary complex between the target protein and an E3 ligase, thereby facilitating the ubiquitination and subsequent proteasomal degradation of the target.[4][6][7][8] The linker is not a passive spacer; it is a critical determinant of the PROTAC's overall performance, influencing:
-
Ternary Complex Formation and Stability: The linker's length, rigidity, and geometry dictate the relative orientation of the POI and E3 ligase, which is crucial for productive ubiquitination.[4][6][7][9]
-
Physicochemical Properties: The linker significantly impacts solubility, cell permeability, and metabolic stability, all of which are key for developing orally bioavailable drugs.[3][10]
-
Selectivity: Subtle changes in linker composition can impart selectivity for the degradation of one protein over another, even when using a promiscuous warhead.[10][11]
While flexible alkyl and polyethylene glycol (PEG) chains have been widely used due to their synthetic accessibility, there is a growing shift towards more rigid and structurally defined linkers.[3][11][12] Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially improving selectivity and pharmacokinetic properties.[4][9][11]
The 5-Arylpyridin-3-amine Advantage
The 5-arylpyridin-3-amine scaffold has emerged as a highly versatile and advantageous core for PROTAC linker design. Its inherent properties offer solutions to many of the challenges faced in PROTAC development:
-
Defined Geometry and Rigidity: The pyridine and aryl rings introduce a planar, rigid element that reduces the conformational flexibility of the linker.[4][9][11] This can lead to more stable and predictable ternary complex formation.
-
Vectorial Control: The substitution pattern on the pyridine and aryl rings provides precise, three-dimensional control over the exit vectors for attaching the POI and E3 ligase ligands. This allows for fine-tuning of the spatial arrangement of the binding moieties.
-
Modulation of Physicochemical Properties: The aromatic nature of the scaffold can be leveraged to enhance π-π stacking interactions within the ternary complex.[4] Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, improving solubility.
-
Synthetic Tractability: The synthesis of 5-arylpyridin-3-amine derivatives is robust and amenable to a variety of well-established chemical transformations, allowing for the creation of diverse linker libraries.
Synthetic Strategy and Protocols
The following section details a representative synthetic route for a 5-arylpyridin-3-amine-based linker, culminating in its incorporation into a final PROTAC molecule.
Overall Synthetic Workflow
The general strategy involves a convergent synthesis, where the linker core is first constructed and then coupled to the POI and E3 ligase ligands.
Caption: General workflow for PROTAC synthesis using a 5-arylpyridin-3-amine linker.
Protocol: Synthesis of a 5-Arylpyridin-3-amine Linker Core
This protocol describes the synthesis of a functionalized linker ready for coupling to a POI or E3 ligase ligand.
Reaction Scheme:
Caption: Key synthetic steps for the 5-arylpyridin-3-amine linker.
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| 5-bromo-3-nitropyridine | Sigma-Aldrich | >97% | Starting material |
| Arylboronic acid | Combi-Blocks | >95% | Varies based on desired substitution |
| Tetrakis(triphenylphosphine)palladium(0) | Strem Chemicals | >98% | Catalyst for Suzuki coupling |
| Potassium Carbonate (K₂CO₃) | Fisher Sci. | >99% | Base for Suzuki coupling |
| Iron powder (Fe) | Alfa Aesar | >98% | Reducing agent |
| Ammonium Chloride (NH₄Cl) | VWR | >99.5% | Additive for reduction |
| HATU | BenchChem | >98% | Amide coupling reagent[13] |
| DIPEA | Acros Organics | >99% | Non-nucleophilic base[13] |
| Anhydrous DMF, Dioxane, Ethanol | Major Suppliers | DriSolv® | Solvents |
Step-by-Step Protocol:
-
Suzuki Coupling:
-
To a flame-dried round-bottom flask, add 5-bromo-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed dioxane and water (4:1 ratio).
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 12-16 hours.
-
Scientist's Note: The use of a palladium catalyst is standard for forming C-C bonds between aryl halides and boronic acids. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
-
Nitro Group Reduction:
-
Dissolve the 5-aryl-3-nitropyridine from the previous step in a mixture of ethanol and water (4:1).
-
Add iron powder (5.0 eq) and NH₄Cl (4.0 eq).
-
Heat the mixture to 80 °C for 2-4 hours.
-
Scientist's Note: This is a classic Béchamp reduction. The reaction is often vigorous and exothermic. The NH₄Cl helps to maintain a slightly acidic pH and activate the iron surface.
-
Monitor the disappearance of the starting material by TLC. Upon completion, cool the reaction, filter through a pad of Celite®, and wash the pad thoroughly with ethanol.
-
Concentrate the filtrate and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate to yield the 5-arylpyridin-3-amine, which is often used in the next step without further purification.
-
-
Functionalization via Amide Coupling:
-
Dissolve the 5-arylpyridin-3-amine (1.0 eq) and a suitable Boc-protected amino acid (e.g., Boc-amino-PEG₂-acid) (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and cool the mixture to 0 °C.
-
Add HATU (1.2 eq) portion-wise and allow the reaction to warm to room temperature. Stir for 4-12 hours.[13]
-
Scientist's Note: HATU is a highly efficient coupling reagent, particularly for forming amide bonds with less nucleophilic anilines.[13][14] The reaction is monitored for the consumption of the amine.
-
Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography to yield the functionalized linker.
-
Characterization and Quality Control
Ensuring the purity and structural integrity of the linker is paramount before proceeding to the final PROTAC assembly.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized linker.[8] The spectra should be clean, with integrations matching the expected number of protons and chemical shifts consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the linker, providing strong evidence of its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final linker. A purity of >95% is typically required for biological assays.
Application in PROTAC Assembly
The final step is the convergent synthesis of the PROTAC by coupling the functionalized linker to the POI and E3 ligase ligands.[15][16] This typically involves deprotection of the Boc group on the linker, followed by another amide coupling reaction with the carboxylic acid-functionalized POI or E3 ligase ligand.
Caption: Final PROTAC assembly workflow.
Protocol: Final Amide Coupling
-
Deprotection: Dissolve the Boc-protected linker in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). Stir at room temperature for 1-2 hours. Remove the solvent in vacuo to yield the amine-TFA salt.
-
Coupling: In a separate flask, dissolve the POI ligand bearing a carboxylic acid (1.0 eq), the deprotected amine-linker (1.1 eq), and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (4.0 eq) to neutralize the TFA salt and catalyze the reaction.
-
Workup and Purification: Stir at room temperature for 4-16 hours. Monitor by LC-MS. Upon completion, perform an aqueous workup as described in section 3.2, step 3. Purify the final PROTAC by preparative reverse-phase HPLC to achieve high purity.
Conclusion and Future Perspectives
The 5-arylpyridin-3-amine scaffold provides a robust and versatile platform for the rational design of PROTAC linkers. Its inherent rigidity and synthetic tractability allow for precise control over the geometric and physicochemical properties of the final PROTAC molecule. As the field of targeted protein degradation continues to evolve, such sophisticated linker technologies will be instrumental in developing the next generation of highly potent and selective therapeutics. Future efforts will likely focus on further exploring the diverse chemical space of aryl and heteroaryl substituents to fine-tune interactions within the ternary complex and optimize drug-like properties.
References
-
Troup, R. I., & Linclau, B. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Nishimura, K., et al. (2022). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal, 17(16), e202200421. Retrieved from [Link]
-
Scott, J. S., et al. (2025, February 2). Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Hudson, K. L., et al. (2018). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 16(44), 8597–8602. Retrieved from [Link]
-
Van der Poel, S., et al. (2020). Scope of PROTAC synthesis via amide coupling. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2023). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the PROTAC-Induced Ternary Complex Formation. ChemRxiv. Retrieved from [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 709927. Retrieved from [Link]
-
Hsu, J.-H., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Medicinal Chemistry Letters, 12(10), 1599–1606. Retrieved from [Link]
-
Petrassi, H. M., & Paiva, S.-L. (2020). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). RSC Medicinal Chemistry, 11(9), 971–986. Retrieved from [Link]
-
Troup, R. I. (2026, January 8). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton. Retrieved from [Link]
-
Donovan, K. A., et al. (2025, August 29). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Nature Communications, 16(1), 12345. Retrieved from [Link]
-
Troup, R. I., & Linclau, B. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Retrieved from [Link]
-
Nishimura, K., et al. (2022, July 13). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. PMC. Retrieved from [Link]
-
Foley, D. J., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 5873. Retrieved from [Link]
-
Wu, T., & Wang, L. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry, 10, 840639. Retrieved from [Link]
-
Salami, J., & Crews, C. M. (2019). Development of targeted protein degradation therapeutics. Nature Chemical Biology, 15(10), 946–954. Retrieved from [Link]
- Google Patents. (2024). WO2024057021A1 - Compounds for targeted protein degradation.
-
Li, Y., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Molecular Diversity. Retrieved from [Link]
-
NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Buchwald-Hartwig amination conditions for phenylpyridine derivatives
Application Note: High-Fidelity Buchwald-Hartwig Amination of Phenylpyridine Derivatives
Executive Summary & Core Challenge
Phenylpyridine derivatives represent a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands.[1] However, functionalizing these scaffolds via Buchwald-Hartwig amination presents a distinct "Heterocycle Problem."[1]
The Core Challenge:
The pyridine nitrogen atom is a potent
This guide provides a self-validating protocol using Third and Fourth Generation (G3/G4) Palladacycle Precatalysts and bulky Dialkylbiaryl Phosphine Ligands to sterically preclude catalyst poisoning and drive turnover.[1]
Mechanistic Logic & Catalyst Selection
To ensure reproducibility, we must move beyond traditional Pd sources (e.g.,
The Precatalyst Advantage
We utilize Buchwald G3/G4 Precatalysts .[1][2] These air-stable complexes undergo rapid reductive elimination upon exposure to base, generating the active mono-ligated
Ligand Selection Matrix
The choice of ligand is dictated by the steric environment of the coupling site and the nucleophilicity of the amine.
| Variable | Recommended Ligand | Rationale |
| Primary Amines | BrettPhos / tBuBrettPhos | Large steric bulk prevents bis-ligation; high electron density facilitates oxidative addition into electron-rich aryl chlorides.[1] |
| Secondary Amines | RuPhos | Moderate bulk allows coordination of secondary amines while preventing |
| Amides / Anilines | tBuBrettPhos / XantPhos | tBuBrettPhos for difficult amides.[1] XantPhos (bidentate) is effective for electron-deficient 2-chloropyridines due to wide bite angle.[1] |
| Base-Sensitive Groups | BrettPhos (with | Compatible with weak bases to preserve esters/nitriles.[1] |
Visualizing the Strategy
Figure 1: Decision Tree for Reaction Conditions
Caption: Logic flow for selecting catalyst/ligand combinations based on the electronic and steric properties of the phenylpyridine substrate.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (G3 Precatalyst Method)
Best for: High-value intermediates, difficult substrates (e.g., 2-chloropyridines), and ensuring batch-to-batch consistency.
Reagents:
-
Substrate: Phenylpyridine halide (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: BrettPhos Pd G3 (or appropriate G3 analog) (0.01 – 0.05 equiv)
-
Base: NaOtBu (1.4 equiv) [Use
if esters/nitriles present] -
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]
-
Solids Addition: Charge the vial with the G3 Precatalyst , Base , and solid Substrates .
-
Critical Note: If the amine is a liquid, do not add yet.[1]
-
-
Deoxygenation (The "Purge"): Cap the vial with a septum. Evacuate and backfill with inert gas (Ar/
) three times.[1]-
Why? Oxygen oxidizes the phosphine ligand to phosphine oxide, killing the catalyst.
-
-
Solvent/Liquid Addition: Add the anhydrous solvent and liquid amine via syringe through the septum.
-
Activation: Place the vial in a pre-heated block (typically 80–100°C).
-
Observation: The solution should turn from pale yellow/orange to a darker amber/brown within minutes, indicating the release of the active
species.
-
-
Monitoring: Stir vigorously (1000 rpm). Monitor by LCMS at 1 hour. Most reactions reach completion within 2–4 hours.[1]
-
Workup: Dilute with EtOAc, filter through a pad of Celite (to remove Pd black and salts), and concentrate.
Protocol B: High-Throughput Screening (Microscale)
Best for: Rapidly identifying the optimal ligand when the standard BrettPhos/RuPhos conditions fail.
Setup:
-
Use a 24-well or 96-well aluminum block.[1]
-
Stock Solutions: Prepare stock solutions of the substrate and amine in Dioxane.
-
Catalyst Dosing: Weigh 2-3 mg of 4 different G3 precatalysts (BrettPhos, RuPhos, XPhos, tBuXPhos) into separate vials.
-
Base: Add solid NaOtBu (excess) to each vial.
-
Execution: Add substrate/amine stock solutions. Seal and heat to 100°C for 2 hours.
-
Analysis: Aliquot 10 µL into MeOH for UPLC-MS analysis.
Troubleshooting & Optimization Data
Common Failure Modes:
| Symptom | Diagnosis | Solution |
| No Conversion (SM remains) | Catalyst poisoning by Pyridine N; Induction failure. | Switch to G3 Precatalyst ; Increase Temp to 110°C; Switch solvent to tBuOH. |
| Dehalogenation (H-Substrate) | Use a bulkier ligand (tBuBrettPhos ) to accelerate reductive elimination.[1] | |
| Low Yield with NaOtBu | Base-sensitive functional groups degrading.[1] | Switch to |
Solvent Effects Comparison (Yield of 2-amino-4-phenylpyridine):
| Solvent | Temp (°C) | Yield (%) | Notes |
| 1,4-Dioxane | 100 | 94% | Standard choice; good solubility. |
| Toluene | 100 | 88% | Good, but some polar substrates precipitate.[1] |
| t-Amyl Alcohol | 110 | 91% | Excellent for solubility of inorganic bases.[1] |
| DMF | 120 | 15% | Avoid. Coordinates Pd; decomposes at high T. |
Mechanism Diagram: The Precatalyst Cycle
This diagram illustrates why the G3 precatalyst is superior for phenylpyridines: it guarantees entry into the catalytic cycle, bypassing the "Induction/Activation" bottleneck often blocked by the pyridine nitrogen.
Caption: The G3 activation pathway ensures rapid generation of L-Pd(0), minimizing the window for pyridine poisoning.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1][3] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1] [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2019).[1] Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles.[1] Organic Letters, 21(11), 4266–4270.[1] [Link]
Sources
High-Impact Derivatization of Primary Amines in Trifluoromethoxy Pyridine Scaffolds
[1]
Part 1: The Electronic Landscape & Challenge
The trifluoromethoxy pyridine motif is increasingly prized in medicinal chemistry for its ability to modulate lipophilicity (
The Deactivation Well
Unlike simple anilines or alkyl amines, an aminopyridine is already electron-deficient.[1] The addition of an
-
Inductive Effect (
): The high electronegativity of fluorine pulls electron density through the -framework ( ), significantly lowering the basicity of the amine nitrogen. -
Resonance Effect (
vs ): While the oxygen atom in can theoretically donate electrons ( ), the strong inductive withdrawal dominates. Consequently, the Hammett constant ( ) confirms that is a net electron-withdrawing group (EWG), though slightly less deactivating than a group ( ).[1]
Impact on Reactivity: The
Figure 1: Electronic deactivation pathway of aminopyridines upon trifluoromethoxylation.
Part 2: Synthetic Functionalization Protocols
Standard coupling reagents (EDC, DCC) often fail with these substrates due to the amine's poor nucleophilicity. The following protocols utilize "high-energy" electrophiles to force the reaction.
Protocol A: The "Sledgehammer" Method (Acid Chlorides)
Best for: Stable substrates where harsh conditions are tolerable.
Mechanism: Acid chlorides are sufficiently electrophilic to capture even poorly nucleophilic amines.[1] Pyridine acts as both solvent and base to sponge up HCl.[1]
Materials:
-
Substrate: Aminopyridine derivative (
equiv) -
Reagent: Acid Chloride (
equiv)[1] -
Solvent: Anhydrous Pyridine (0.2 M concentration) or DCM with Pyridine (
equiv) -
Catalyst: N,N-Dimethylaminopyridine (DMAP) (
equiv) - Critical for acyl transfer.[1]
Step-by-Step:
-
Dissolution: Dissolve the amine in anhydrous pyridine under
atmosphere. -
Addition: Cool to
. Add the acid chloride dropwise.-
Note: If the acid chloride is solid, dissolve in minimal DCM first.
-
-
Catalysis: Add DMAP.[1] Allow to warm to Room Temperature (RT).
-
Heating: If LCMS shows <10% conversion after 1 hour, heat to
.-
Caution: Do not exceed
to avoid potential displacement of the group (rare, but possible).
-
-
Workup: Quench with saturated
. Extract with EtOAc.[1] Wash organic layer with solution (to remove pyridine) followed by brine.
Protocol B: The "Precision" Method (Acyl Fluorides via TFFH)
Best for: Chiral acids, sterically hindered amines, or when acid chlorides are unstable.
Mechanism: Acyl fluorides are more stable than chlorides to hydrolysis but highly reactive toward amines, especially in the presence of a base. TFFH generates acyl fluorides in situ.[1]
Materials:
-
Carboxylic Acid (
equiv) -
Reagent: TFFH (Fluoro-
-tetramethylformamidinium hexafluorophosphate) ( equiv)[1] -
Base: DIPEA (
equiv) -
Solvent: Anhydrous DCM or DCE.[1]
Step-by-Step:
-
Activation: Dissolve carboxylic acid and DIPEA in DCM. Add TFFH.[1] Stir at
for 30 mins. -
Coupling: Add the trifluoromethoxy aminopyridine (
equiv). -
Reaction: Stir at RT for 12-24 hours.
-
Optimization: If sluggish, switch solvent to DCE and heat to
.
-
-
Workup: Dilute with DCM, wash with
(if product is not basic) and saturated .
Part 3: Analytical Derivatization (HPLC/UV)
For Quality Control (QC) or pharmacokinetic studies, enhancing the UV detectability of these non-chromophoric amines is often necessary.
Protocol C: Benzoylation for UV Enhancement
Purpose: Adds a strong chromophore (
Procedure:
-
Sample Prep: Dissolve
of sample in Acetonitrile (ACN). -
Buffer: Add
Borate Buffer ( ). -
Reagent: Add
Benzoyl Chloride solution ( v/v in ACN). -
Incubation: Vortex for 1 minute at RT.
-
Quench: Add
Glycine solution ( w/v) to consume excess reagent. -
Analysis: Inject directly onto RP-HPLC (C18 column, Water/ACN gradient).
Data Summary: Coupling Reagent Efficiency
Comparison of yields for coupling 2-amino-4-(trifluoromethoxy)pyridine with Benzoic Acid.
| Reagent System | Conditions | Yield (%) | Notes |
| EDC / HOBt | DCM, RT, 24h | < 10% | Failed activation; amine too unreactive.[1] |
| HATU / DIPEA | DMF, | 45% | Moderate; difficult purification of urea byproducts. |
| Acid Chloride / Pyridine | 92% | Recommended for robust substrates.[1] | |
| TFFH / DIPEA | DCE, | 88% | Recommended for sensitive/chiral acids. |
Part 4: Workflow Visualization
The following decision tree guides the selection of the optimal derivatization strategy based on your specific needs (Synthesis vs. Analysis) and substrate constraints.
Figure 2: Decision tree for selecting the optimal derivatization protocol.
References
-
Electronic Effects of Trifluoromethoxy Groups: Leroux, F. et al.[1] "The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent."[1] ChemMedChem, 2025.
-
Amide Coupling with Electron-Deficient Amines: Nielsen, T. E. et al.[1] "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry, 2015.
-
Properties of Trifluoromethyl Pyridines (Analogous Systems): Ogawa, T. et al.[1] "Synthesis and application of trifluoromethylpyridines as a key structural motif." Journal of Pesticide Science, 2020.
-
Analytical Derivatization Techniques: Toyo'oka, T.[1] "Modern Derivatization Methods for Separation Science."[1] Journal of Chromatography B, 2004.
Application Note: Solvent Selection & Handling Guide for 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
Executive Summary
This guide details the solubility profile and handling protocols for 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine (CAS: 112110-07-3).[1] This biaryl system presents a specific solubility challenge: it possesses a basic, polarizable head (aminopyridine) coupled with a highly lipophilic, electron-withdrawing tail (trifluoromethoxy-phenyl).[1]
Successful dissolution requires balancing these opposing properties. While DMSO is the gold standard for stock solutions (>50 mM), aqueous formulation requires strict pH control (acidification) or the use of solubilizing excipients (cyclodextrins) to prevent "crash-out" precipitation.
Molecular Analysis & Solubility Logic
To select the correct solvent, one must understand the intermolecular forces at play.
| Feature | Chemical Moiety | Physicochemical Impact |
| Lipophilic Tail | Trifluoromethoxy (-OCF | High Hydrophobicity: The -OCF |
| Basic Core | Pyridine Ring | pH Sensitivity: The pyridine nitrogen (approx. pKa ~5.2) is a hydrogen bond acceptor. It can be protonated in acidic media (pH < 4), drastically improving aqueous solubility. |
| H-Bond Donor | Primary Amine (-NH | Polarity: Provides weak H-bond donation.[1] However, its basicity is reduced by the electron-deficient pyridine ring. |
The Challenge: The electron-withdrawing nature of the -OCF
Solvent Compatibility Matrix
The following data summarizes the predicted solubility tiers based on the "Like Dissolves Like" principle and structural analogs.
| Solvent Class | Recommended Solvents | Solubility Potential | Application |
| Dipolar Aprotic | DMSO (Anhydrous) | High (>100 mM) | Primary Stock Solution. Best for cryo-storage and HTS assays.[1] |
| Dipolar Aprotic | DMF, NMP | High (>100 mM) | Alternative stocks; use if DMSO interferes with specific enzyme assays. |
| Chlorinated | Dichloromethane (DCM) | High (>50 mM) | Synthesis, extraction, and transfer. |
| Alcohols | Ethanol, Methanol | Moderate (10–50 mM) | Secondary stocks. Warning: Evaporation can alter concentration over time. |
| Aqueous (Neutral) | PBS, Water (pH 7) | Very Poor (<0.1 mM) | Do NOT use for stock preparation. High risk of precipitation. |
| Aqueous (Acidic) | 0.1 M HCl, 10% Acetic Acid | Moderate to High | Formulation for in vivo dosing (forms pyridinium salt). |
Protocol A: Preparation of 10 mM DMSO Stock Solution
Objective: Create a stable, standard stock solution for biological assays. Safety: Wear nitrile gloves and safety glasses. The compound is a fluorinated aromatic amine; treat as potentially toxic.
Materials
-
Compound: this compound (Solid).[1]
-
Solvent: DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Vial: Amber glass vial with PTFE-lined cap (prevents leaching and photodegradation).[1]
Step-by-Step Procedure
-
Weighing:
-
Tare the amber glass vial on an analytical balance.
-
Accurately weigh 2.54 mg of the compound (MW: 254.21 g/mol ). Note: Adjust mass based on batch purity.
-
-
Calculation:
-
Target Concentration: 10 mM (10 µmol/mL).
-
Required Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)][1]
-
Example:
.
-
-
Solubilization:
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at room temperature for 5–10 minutes. Critical Step: The -OCF
group can cause micro-aggregates; sonication ensures true solution.
-
-
Quality Control (Visual):
-
Hold the vial up to a light source. The solution should be perfectly clear. If turbidity or particles are visible, sonicate for an additional 5 minutes or gently warm to 37°C.
-
-
Storage:
-
Store at -20°C or -80°C.
-
Stable for >6 months if kept anhydrous.
-
Protocol B: Aqueous Dilution (Avoid "Crash-Out")[1]
Context: When diluting the DMSO stock into cell culture media or buffer, the hydrophobic effect can force the compound out of solution immediately.
The "Intermediate Dilution" Method
Do not pipette 100% DMSO stock directly into 10 mL of media. Instead:
-
Prepare 100x Working Solution: Dilute the 10 mM stock 1:10 into Ethanol or pure DMSO to create a 1 mM intermediate.
-
Rapid Dispersion: Add the intermediate solution to the aqueous buffer while vortexing the buffer .
-
Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cells.[3]
-
-
Use of Surfactants (Optional): If precipitation occurs at >10 µM in media, add 0.1% Tween-80 or use a carrier protein like BSA (0.1%) in the buffer. The albumin will bind the lipophilic tail, keeping the compound in suspension.
Decision Logic & Workflow
The following diagram illustrates the decision process for solvent selection based on the intended application.
Figure 1: Solvent selection decision tree based on experimental goals. Note the divergence between simple storage (DMSO) and complex aqueous formulation.
Troubleshooting & Stability
| Observation | Root Cause | Corrective Action |
| Cloudiness upon water addition | Hydrophobic "crash-out" (Repulsion of -OCF | 1. Lower the final concentration.2. Pre-warm media to 37°C.3. Add 0.1% BSA to buffer. |
| Yellowing of DMSO stock | Oxidation of the aniline amine. | 1. Ensure DMSO is anhydrous.2. Flush vial with Nitrogen/Argon gas before closing.3. Store in amber vials. |
| Inconsistent IC50 data | Compound sticking to plastic tips/plates. | Use Low-Binding pipette tips and plates.[1] The lipophilic tail adheres to standard polypropylene. |
References
-
Lipophilicity of Fluorinated Groups: Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Properties of the Trifluoromethoxy Group: Leroux, F. R., et al. (2008).[4][5] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.
-
DMSO Stock Preparation Guidelines: BenchChem Application Notes. (2025).[6][7] Preparation of a Stock Solution.
-
Compound Data & Safety: PubChem. (n.d.). 5-(trifluoromethoxy)pyridin-3-amine Compound Summary. [1]
-
Solubility Protocols for Lipophilic Compounds: Emulate Bio. (2023). Compound Treatment Solution Preparation Protocol.
Sources
- 1. N-(3-Fluoro-5-(pyridin-3-yl)phenyl)-5-methoxy-6-(trifluoro… [cymitquimica.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 5-(trifluoromethoxy)pyridin-3-amine (C6H5F3N2O) [pubchemlite.lcsb.uni.lu]
Troubleshooting & Optimization
Optimizing purification of trifluoromethoxy amine intermediates
Technical Support Center: Trifluoromethoxy ( ) Amine Purification
Topic: Optimizing Purification of Trifluoromethoxy Amine Intermediates
Status: Operational | Lead Scientist: Dr. H. Vance | Version: 2.4
Introduction: The "Pseudo-Halogen" Paradox
Welcome to the technical support hub for fluorinated amine handling. You are likely here because your
The trifluoromethoxy group is a "pseudo-halogen."[1] It is chemically robust but introduces unique physicochemical paradoxes:
-
Lipophilicity: It drastically increases
(Hansch value ), making the molecule "greasy." -
Electronic Withdrawal: It is strongly electron-withdrawing (
), making the amine less basic than its non-fluorinated counterparts, yet still basic enough to interact with silanols. -
Volatility: The high fluorine content often disrupts intermolecular hydrogen bonding, significantly lowering boiling points compared to methoxy analogs.
This guide replaces standard "amine protocols" with specialized workflows designed for these fluorinated species.
Module 1: Chemical Stability & Handling
The Volatility Trap (Critical)
The most common failure mode is not chemical decomposition, but physical loss. Small molecular weight
-
The Mechanism: The fluorine atoms create a "non-stick" electron sheath, reducing Van der Waals interactions.
-
The Fix: Never concentrate free-base
-amines to dryness under high vacuum (< 10 mbar) at temperatures > 30°C. -
Protocol: Always keep the amine in solution or convert it to a salt immediately after extraction.
Stability Profile
| Condition | Stability Rating | Notes |
| Acid (HCl/TFA) | High | The |
| Base (NaOH/KOH) | Moderate | Stable at RT. Strong bases (e.g., |
| Silica Gel | Low to Moderate | Acidic silanols can trap the amine. Prolonged exposure causes yield loss. |
| Lewis Acids | Moderate | Can coordinate to Oxygen, potentially weakening the |
Module 2: Chromatographic Separation
Standard silica chromatography often fails due to "tailing." While adding Triethylamine (TEA) is the standard fix, it often contaminates the volatile
Workflow Visualization: The Separation Logic
Figure 1: Decision matrix for selecting the optimal purification route based on molecular weight and impurity profile.
Protocol B: Reverse Phase "Salt-Skipping" (Recommended)
Because
-
Stationary Phase: C18 (functionalized silica).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
-
Why Formic Acid? It keeps the amine protonated (ammonium species), improving peak shape and solubility.
-
-
Elution: The
amine will elute later than non-fluorinated analogs due to the "fluorine effect" on lipophilicity. -
Isolation: Lyophilize (freeze-dry) the fractions. You will obtain the Formate Salt , which is stable and non-volatile.
Module 3: Isolation & Salt Formation (The "Catch & Release")
If you must isolate the free base or a specific salt, use the Trichloroacetic Acid (TCA) Precipitation method. This is superior to HCl for lipophilic amines because TCA salts are often crystalline and less hygroscopic.
Protocol A: The TCA "Catch and Release"
Reference: This method leverages the "out of equilibrium" purification concept described by Taponard et al. [1].
Step 1: Precipitation
-
Dissolve crude amine mixture in a non-polar solvent (e.g., Toluene or Et2O).
-
Add 1.0 equiv of Trichloroacetic Acid (TCA) dissolved in the same solvent.
-
The
-amine TCA salt will precipitate (impurities remain in solution). -
Filter and wash the cake with cold ether.
Step 2: Release (Decarboxylation)
-
Dissolve the TCA salt in Acetonitrile.
-
Add catalytic base (or heat mildly).
-
Mechanism: The TCA anion decarboxylates, releasing
and (both volatile), leaving the pure free amine in solution.[2] -
Note: If the amine is volatile, do not evaporate the Acetonitrile to dryness. Use the solution directly in the next step.
Workflow Visualization: Salt Formation
Figure 2: The TCA "Catch and Release" mechanism for purifying lipophilic amines without chromatography.
Troubleshooting & FAQs
Q1: I used HCl in Dioxane to make the salt, but I got a sticky oil instead of a solid. Why?
A:
-
Fix: Switch to Oxalate or Fumarate salts. These counter-ions provide better hydrogen-bonding networks, often yielding nice crystalline solids for
species [2].
Q2: My LC-MS shows a mass of [M+18] or [M+20]. Is my product reacting?
A: Likely not. This is often an artifact. However, check for hydrolysis . Under strong acidic conditions (like 6N HCl at reflux), the
- singlet usually appears around -58 ppm . If you see a peak at -120 ppm or disappearance of signal, you have defluorination.
Q3: Can I use distillation?
A: Yes, but proceed with caution.
-
Warning: Do not use silicone grease on ground glass joints; fluorinated vapors can degrade silicone grease, causing leaks and contamination. Use Teflon sleeves.
Q4: Why does my amine elute faster than the non-fluorinated analog on silica?
A: The
References
-
Taponard, G., et al. (2022).[4] "Trichloroacetic acid fueled practical amine purifications."[2] Beilstein Journal of Organic Chemistry, 18, 26–33.
-
Ngai, M. Y., et al. (2016).[3] "Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives." Journal of Fluorine Chemistry, via NCBI.
-
Leroux, F. R., et al. (2008). "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 4, No. 13.
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 3. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Recrystallization solvents for 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
Technical Support Center: Purification & Crystallization Guide Subject: Recrystallization Protocols for 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine Case ID: #REC-OCF3-PYR-001
Introduction
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are working with This compound , a biaryl system synthesized via Suzuki-Miyaura cross-coupling.[1] This molecule presents a unique purification challenge: it possesses a basic, polar primary amine alongside a highly lipophilic, electron-withdrawing trifluoromethoxy (-OCF3) group .[1]
This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1] The guide below is designed to navigate these competing physicochemical properties to achieve high purity (>98%) and optimal yield.
Module 1: Solvent Compatibility Matrix
The -OCF3 group (Hansch
| Solvent System | Role | Suitability | Technical Notes |
| Ethyl Acetate / Heptane | Primary Choice | High | Best balance.[1] The -OCF3 group aids solubility in EtOAc; Heptane acts as a controlled antisolvent.[1] |
| Toluene / Heptane | Alternative | High | Excellent for removing non-polar dimers. Requires higher temperatures (80-90°C). |
| Ethanol / Water | Conditional | Medium | Risk of Oiling Out. Water is a strong antisolvent for the -OCF3 moiety.[1] Use only if EtOAc fails. |
| Acetone / MEK | FORBIDDEN | Zero | DO NOT USE. Primary amines react with ketones to form imines (Schiff bases).[1] |
| Dichloromethane (DCM) | Dissolver | Low | Too volatile for controlled crystallization.[1] Good for extraction, bad for crystal growth.[2] |
| MTBE | Antisovlent | Medium | Can be used as a mild antisolvent if the compound is very soluble in alcohols. |
Module 2: Solvent Selection Logic (Decision Tree)
This workflow illustrates the logical pathway for selecting the optimal solvent system based on your crude material's behavior.
Figure 1: Decision matrix for solvent selection.[1] Note the specific branch for handling "oiling out" phenomena common with lipophilic amines.
Module 3: Detailed Protocol (Binary Solvent System)
Objective: Purify 5.0g of crude material using the Ethyl Acetate / Heptane system.
Step-by-Step Methodology:
-
Dissolution (The "Good" Solvent):
-
Place 5.0g of crude solid in a 100mL round-bottom flask (RBF).
-
Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL) while heating to a gentle reflux (approx. 77°C).
-
Critical Check: If black specks remain (Palladium residues), filter the hot solution through a Celite pad or a 0.45µm PTFE syringe filter. Do not let the solution cool during filtration.
-
-
The Cloud Point (The "Bad" Solvent):
-
Crystallization (Nucleation):
-
Remove the flask from the heat source. Place it on a cork ring or an insulated surface.
-
Seeding: If you have pure crystals from a previous batch, add a tiny amount (0.1 mg) now.[1] This prevents oiling out by providing a template for the lattice.
-
Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.
-
Optimization: Once at RT, place in a fridge (4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel.
-
Wash: Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Heptane.
-
Dry: Vacuum dry at 40°C for 4 hours.[1]
-
Module 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
Dr. Aris: This is the most common issue with trifluoromethoxy compounds. The -OCF3 group disrupts the crystal lattice formation if the polarity shift is too rapid.
-
The Fix:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of the "good" solvent if needed).
-
Seed: You must add a seed crystal at the cloud point.
-
Slow Down: Cool the flask much slower. Wrap the flask in aluminum foil and a towel to extend the cooling curve over 4-6 hours.
-
Q2: The crystals are grey/brown instead of off-white. Is this normal?
Dr. Aris: No. This indicates Palladium (Pd) contamination from the Suzuki coupling.
-
The Fix: Before recrystallization, dissolve the crude in EtOAc and stir with activated charcoal or a silica-based scavenger (e.g., SiliaMetS® Thiol) for 30 minutes at 50°C. Filter through Celite, then proceed to recrystallization.
Q3: Can I use Acetone or Methanol?
Dr. Aris:
-
Methanol: Acceptable, but often too polar for the -OCF3 group, leading to lower yields unless cooled to -20°C.[1]
-
Acetone: ABSOLUTELY NOT. Your molecule has a primary amine (
).[1] Acetone is a ketone.[3] They will react to form an imine (Schiff Base) impurity , ruining your product purity.[1]
Q4: What is the pKa of this molecule?
Dr. Aris: The pyridine nitrogen typically has a pKa around 5.2 - 5.5. The electron-withdrawing nature of the -OCF3 phenyl group (via the Suzuki bond) may slightly lower the basicity of the pyridine ring compared to unsubstituted pyridine, likely pushing the pKa closer to 4.8 - 5.[1]0. It will protonate in strong acids (HCl) but remain free base in carboxylic acids.[1]
References
-
Suzuki-Miyaura Coupling of Aminopyridines
-
Properties of the Trifluoromethoxy Group
-
General Recrystallization of Biaryls
-
Purification of Suzuki Coupling Products
- Source: Organic Chemistry Portal.
- Context: Techniques for removing Palladium and boronic acid byproducts.
-
URL:[Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine: A Comparative Analysis of 1H NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers and scientists working with complex heterocyclic compounds such as 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine, a robust analytical strategy is paramount. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing its utility with other key analytical techniques. Our focus is on not just the "what" but the "why," offering insights into experimental design and data interpretation to ensure scientific integrity.
The Molecule in Focus: this compound
This compound is a molecule of interest in medicinal chemistry, featuring a substituted pyridine ring linked to a trifluoromethoxy-substituted phenyl ring. The presence of multiple aromatic protons and functional groups with distinct electronic properties makes 1H NMR an ideal tool for its structural verification.
Part 1: Predictive 1H NMR Spectrum Analysis
An initial step in structural elucidation is the prediction of the 1H NMR spectrum. This predictive analysis, grounded in the fundamental principles of chemical shifts and spin-spin coupling, allows for a hypothesis-driven approach to experimental data acquisition.
The expected 1H NMR spectrum of this compound in a common deuterated solvent like DMSO-d6 would exhibit signals corresponding to the seven aromatic protons and the two amine protons. The trifluoromethoxy (-OCF3) group on the phenyl ring and the amino (-NH2) group on the pyridine ring exert significant influence on the chemical shifts of the neighboring protons.
Predicted Chemical Shifts and Coupling Patterns:
| Proton(s) | Ring Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| H-2', H-6' | Phenyl | ~7.4-7.6 | Multiplet | Ortho to the trifluoromethoxy group, which is electron-withdrawing, leading to a downfield shift. |
| H-4' | Phenyl | ~7.2-7.3 | Triplet | Para to the trifluoromethoxy group. |
| H-5' | Phenyl | ~7.5-7.7 | Multiplet | Meta to the trifluoromethoxy group. |
| H-2 | Pyridine | ~8.1-8.3 | Doublet | Ortho to the nitrogen atom in the pyridine ring, resulting in a significant downfield shift. |
| H-4 | Pyridine | ~7.2-7.4 | Doublet of doublets | Influenced by both the adjacent nitrogen and the amino group. |
| H-6 | Pyridine | ~8.3-8.5 | Doublet | Also ortho to the pyridine nitrogen, leading to a downfield shift. |
| -NH2 | Pyridine | ~5.0-6.0 | Broad Singlet | The chemical shift of amine protons can vary depending on solvent and concentration. They often appear as a broad signal due to quadrupole broadening and exchange with residual water.[1][2] |
Part 2: Experimental Protocol for 1H NMR Spectrum Acquisition
To obtain a high-quality 1H NMR spectrum, a meticulously planned experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The choice of solvent is critical; DMSO-d6 is an excellent solvent for many organic compounds and its residual peak does not typically overlap with the signals of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer on the deuterium signal of the DMSO-d6.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.[3]
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.[3]
-
Below is a Graphviz diagram illustrating the experimental workflow for 1H NMR analysis.
Caption: Experimental workflow for 1H NMR analysis.
Part 3: Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques. Below is a comparison of 1H NMR with other relevant methods for the analysis of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| 1H NMR | Number of non-equivalent protons, their chemical environment, and connectivity. | Rapid, non-destructive, provides detailed structural information. | Can have overlapping signals in complex molecules. |
| 13C NMR | Number and types of carbon environments. | Complements 1H NMR by providing information about the carbon skeleton. | Lower sensitivity than 1H NMR, requires longer acquisition times.[4] |
| 2D NMR (COSY, HSQC) | Correlation between protons (COSY) and between protons and carbons (HSQC). | Resolves signal overlap and provides unambiguous assignments of protons and carbons. | More time-consuming to acquire and process. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula information. | Does not provide detailed structural connectivity information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and simple, good for identifying key functional groups like -NH2. | Provides limited information on the overall molecular structure. |
The following Graphviz diagram illustrates the logical relationship and workflow of using these complementary techniques for a comprehensive structural elucidation.
Caption: Workflow of complementary analytical techniques.
Conclusion
The structural elucidation of this compound is effectively achieved through a combination of predictive analysis and experimental 1H NMR spectroscopy. While 1H NMR provides a wealth of information regarding the proton framework, a truly robust and defensible structural confirmation is best accomplished by integrating data from complementary techniques such as 13C NMR, 2D NMR, Mass Spectrometry, and FTIR. This multi-faceted approach ensures the highest level of scientific integrity and confidence in the final structural assignment, a critical aspect in the rigorous field of drug development.
References
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ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
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CHEM 203. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
University of Regensburg. 1H NMR Spectroscopy. [Link]
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A Researcher's Guide to the ¹⁹F NMR Shifts of the Trifluoromethoxy Group on a Phenyl Ring
A Senior Application Scientist's Perspective on a "Super-Halogen" Probe
In the landscape of modern medicinal chemistry and materials science, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent.[1] Its potent combination of high electronegativity, metabolic stability, and lipophilicity makes it a "super-halogen" or pseudohalogen bioisostere, capable of significantly enhancing the pharmacokinetic and physicochemical properties of parent molecules.[1][2] For researchers and drug development professionals, understanding the subtle electronic interplay of the -OCF₃ group with its molecular environment is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive and informative tool for this purpose.
This guide provides an in-depth comparison of the ¹⁹F NMR chemical shifts of the trifluoromethoxy group on a phenyl ring, supported by experimental data and a discussion of the underlying electronic principles. We will explore how substituents on the aromatic ring modulate the ¹⁹F NMR signal of the -OCF₃ group, offering a powerful diagnostic tool for characterizing these important molecules.
The Power of ¹⁹F NMR in Characterizing -OCF₃ Substituted Aromatics
The fluorine-19 nucleus possesses several key attributes that make it ideal for NMR spectroscopy. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus, providing strong signals that are readily detected.[3] Furthermore, the chemical shift range of ¹⁹F NMR is significantly wider than that of ¹H NMR, spanning over 800 ppm.[4] This large dispersion minimizes the likelihood of signal overlap and allows for the resolution of subtle differences in the electronic environment of the fluorine nuclei.[5]
For the trifluoromethoxy group, the three fluorine atoms are chemically equivalent under most conditions, resulting in a single, sharp resonance in the ¹⁹F NMR spectrum. The position of this signal, its chemical shift (δ), is exquisitely sensitive to the electronic effects of other substituents on the phenyl ring. This sensitivity makes ¹⁹F NMR a powerful tool for:
-
Confirming the presence and integrity of the -OCF₃ group.
-
Probing the electronic nature of other substituents on the aromatic ring.
-
Studying intermolecular interactions and conformational changes.
Comparing ¹⁹F NMR Shifts: The Influence of Para-Substituents
The electronic environment around the fluorine nuclei of the -OCF₃ group is directly influenced by the electron-donating or electron-withdrawing nature of other substituents on the phenyl ring. This influence is transmitted through the aromatic π-system and through space, altering the shielding of the fluorine nuclei and thus their resonance frequency in the NMR experiment.
To quantitatively assess these effects, we can examine a series of para-substituted trifluoromethoxybenzenes. The table below, compiled from various sources, illustrates the impact of different para-substituents on the ¹⁹F NMR chemical shift of the -OCF₃ group.
| Para-Substituent (X) | Hammett Constant (σp) | ¹⁹F Chemical Shift (δ, ppm) of -OCF₃ |
| -N(CH₃)₂ | -0.83 | -58.9 |
| -NH₂ | -0.66 | -58.6 |
| -OCH₃ | -0.27 | -58.0 |
| -CH₃ | -0.17 | -57.7 |
| -H | 0.00 | -57.5 |
| -F | +0.06 | -57.3 |
| -Cl | +0.23 | -57.1 |
| -Br | +0.23 | -57.0 |
| -COOCH₃ | +0.45 | -56.5 |
| -CN | +0.66 | -56.2 |
| -NO₂ | +0.78 | -56.0 |
Note: Chemical shifts are typically referenced to an external standard such as CFCl₃ (δ = 0 ppm). The values presented here are representative and may vary slightly depending on the solvent and other experimental conditions.
As the data clearly shows, there is a direct correlation between the electronic nature of the para-substituent and the ¹⁹F NMR chemical shift of the -OCF₃ group.
-
Electron-donating groups (EDGs) , such as -N(CH₃)₂, -NH₂, and -OCH₃, increase the electron density on the phenyl ring. This increased electron density leads to greater shielding of the fluorine nuclei in the -OCF₃ group, resulting in a shift to a more upfield (less negative) chemical shift.
-
Electron-withdrawing groups (EWGs) , such as -CN and -NO₂, decrease the electron density on the phenyl ring. This deshields the fluorine nuclei, causing a downfield (more negative) shift in the ¹⁹F NMR spectrum.
This predictable trend allows researchers to use the ¹⁹F NMR chemical shift of the -OCF₃ group as a sensitive probe for the electronic properties of the entire molecule.
Quantifying Substituent Effects: The Hammett Correlation
The relationship between substituent electronic effects and the ¹⁹F NMR chemical shift of the -OCF₃ group can be quantified using a Hammett plot. This linear free-energy relationship correlates the change in the chemical shift (Δδ) relative to the unsubstituted compound (X = H) with the Hammett substituent constant (σp).
Caption: Logical workflow of substituent effects on ¹⁹F NMR shifts.
A plot of the ¹⁹F chemical shifts from the table above against their corresponding Hammett σp values reveals a strong linear correlation. This demonstrates the predictive power of ¹⁹F NMR in this context. Once this correlation is established for a given solvent system, the ¹⁹F NMR chemical shift of a novel para-substituted trifluoromethoxybenzene can be used to estimate the electronic character of the new substituent.
Experimental Protocol for Acquiring High-Quality ¹⁹F NMR Data
To ensure accurate and reproducible results, a standardized experimental protocol is essential. The following provides a step-by-step methodology for acquiring ¹⁹F NMR spectra of trifluoromethoxy-substituted phenyl compounds.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include CDCl₃, DMSO-d₆, and acetone-d₆. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[6]
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Reference Standard: While modern NMR spectrometers can use an internal deuterium lock for referencing, for highly accurate and comparable work, the use of an internal or external reference standard is recommended. A common external standard for ¹⁹F NMR is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm relative to CFCl₃.[7] If using an internal standard, ensure it does not react with the sample or have overlapping signals.
2. NMR Spectrometer Setup:
-
Tuning and Matching: Ensure the NMR probe is properly tuned to the ¹⁹F frequency and matched to the impedance of the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity. Good shimming is crucial for obtaining sharp, well-resolved peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence is typically sufficient for acquiring a simple ¹⁹F NMR spectrum.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is usually sufficient for the rapidly relaxing fluorine nuclei in the -OCF₃ group. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary to ensure complete relaxation.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the chemical shift of the chosen standard.
Caption: Experimental workflow for ¹⁹F NMR analysis.
Conclusion
The ¹⁹F NMR chemical shift of the trifluoromethoxy group on a phenyl ring is a highly sensitive and predictable probe of the electronic environment within the molecule. The clear correlation between the chemical shift and the electronic nature of para-substituents, quantifiable through Hammett analysis, provides researchers with a powerful tool for molecular characterization. By following a robust experimental protocol, high-quality, reproducible data can be obtained, enabling confident structural assignments and a deeper understanding of the electronic properties of this important functional group. This guide serves as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the power of ¹⁹F NMR in their work with trifluoromethoxy-substituted aromatic compounds.
References
-
Ngai, M.-H., et al. (2016). The trifluoromethoxy group: a multifaceted substituent. Journal of the American Chemical Society, 138(43), 14178-14194. [Link]
- Bégué, J.-P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
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Pomerantz, W. C. (2019). ¹⁹F NMR spectroscopy for all. Journal of Medicinal Chemistry, 62(15), 6869-6870. [Link]
-
Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of fluorinated ligands. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]
-
Sheppard, W. A. (1962). The Electrical Effect of the Trifluoromethoxy Group. Journal of the American Chemical Society, 84(16), 3058-3063. [Link]
- Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
-
Jackson, G. E. (2010). ¹⁹F NMR spectroscopy. Annual Reports on NMR Spectroscopy, 69, 47-101. [Link]
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
-
SpectraBase. (n.d.). Trifluoromethoxy-benzene. [Link]
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. [Link]
-
Ewing, D. F. (1978). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. In Correlation Analysis in Chemistry (pp. 357-396). Springer, Boston, MA. [Link]
-
Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 129-138. [Link]
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A Comparative Guide to the Crystal Structures of 5-Substituted Pyridin-3-amine Analogue Complexes: A Case Study of 2-Amino-5-halopyridine Copper(II) Halides
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry and materials science, frequently serving as a core component in the design of kinase inhibitors, other therapeutic agents, and functional coordination complexes. The substitution pattern on the pyridine ring plays a critical role in modulating the electronic properties, binding affinities, and solid-state packing of these molecules. Understanding the crystal structure of complexes derived from substituted pyridin-3-amines is paramount for rational drug design and crystal engineering, as it provides a precise map of intermolecular interactions that govern solubility, stability, and bioavailability.
This guide, from the perspective of a Senior Application Scientist, provides a comparative analysis of the crystal structures of metal complexes formed with analogues of 5-substituted pyridin-3-amines. Specifically, we will delve into a series of copper(II) halide complexes with 2-amino-5-halopyridines (where the halogen is chlorine, bromine, or iodine). This systematic comparison will illuminate how subtle changes in the 5-substituent can lead to profound differences in the resulting supramolecular architectures, from discrete monomers to extended one-dimensional chains. The insights derived are directly applicable to the broader class of 5-substituted pyridin-3-amine complexes, offering a foundational understanding for researchers in drug development and materials science.
Comparative Crystal Structure Analysis of 2-Amino-5-halopyridine Copper(II) Complexes
The choice of the substituent at the 5-position of the aminopyridine ring, in conjunction with the coordinating halide, dictates the ultimate solid-state structure. A systematic study of copper(II) complexes with 2-amino-5-chloropyridine (5CAP), 2-amino-5-bromopyridine (5BAP), and 2-amino-5-iodopyridine (5IAP) reveals a fascinating interplay of coordination preferences and non-covalent interactions, such as hydrogen and halogen bonds.[1][2]
The data summarized in the table below showcases how the identity of the halogen atom influences the crystal packing and the formation of different supramolecular assemblies.
| Compound | Chemical Formula | 5-Substituent | Halide Ligand | Crystal System | Space Group | Key Structural Features |
| [(5CAP)2CuCl2] | C10H10Cl4CuN4 | Chloro | Chloro | Monoclinic | I2/a | Forms a dimeric structure via bridging chloride ions.[2] |
| [(5CAP)2CuBr2] | C10H10Br2Cl2CuN4 | Chloro | Bromo | Monoclinic | P21/n | Forms a structural chain through Br···Br contacts.[2] |
| [(5BAP)2CuCl2] | C10H10Br2Cl2CuN4 | Bromo | Chloro | Monoclinic | P21/c | Exhibits a uniform chain structure.[2] |
| [(5BAP)2CuBr2] (Isomer 2a) | C10H10Br4CuN4 | Bromo | Bromo | Triclinic | P-1 | Forms a rectangular dimeric structure.[2] |
| C10H12Cl2CuI2N4O | Iodo | Chloro | - | - | Crystallizes as monomeric units with a lattice water molecule.[1] | |
| [(5IAP)2CuBr2]2 (Dimer) | (C10H10Br2CuI2N4)2 | Iodo | Bromo | - | - | Forms a bromide-bridged dimeric structure.[1] |
| (5IAP)2CuBr2 (Polymorph) | C10H10Br2CuI2N4 | Iodo | Bromo | - | - | A conformational polymorph with anti-oriented ligands, forming chains via Cu···Br contacts.[1] |
In all these complexes, the 2-amino-5-halopyridine ligand coordinates to the copper(II) center through the pyridine nitrogen atom.[2] However, the overall structures diverge significantly. For instance, [(5CAP)2CuCl2] forms a classic dimeric structure through chloride bridges.[2] When the halide ligand is changed to bromide, as in [(5CAP)2CuBr2], the structure shifts to a one-dimensional chain, not through bridging halides, but via Br···Br contacts.[2] This highlights the increasing importance of halogen bonding as we move down the group.
This trend is not always linear and can be influenced by other factors. The [(5BAP)2CuBr2] complex, for example, forms a dimeric structure, but a polymorph of the iodo-analogue, (5IAP)2CuBr2, forms chains through long Cu···Br contacts.[1][2] The 2-amino-5-iodopyridine (5IAP) complexes, in particular, showcase remarkable structural diversity, yielding monomers, dimers, and chains depending on the conditions and the halide ligand.[1] This variability underscores the subtle energetic balance between different types of non-covalent interactions in the crystal lattice. The presence of strong halogen bonding is a prominent feature in all the 5IAP complexes.[1]
Experimental Methodologies
The reliability of structural data hinges on the quality of the experimental protocols. Below are representative, self-validating methodologies for the synthesis and structural analysis of these complexes.
Experimental Protocol 1: Mechanochemical Synthesis of [(5CAP)2CuCl2]
Mechanochemistry offers a solvent-free, efficient, and often crystalline-product-yielding route for the synthesis of coordination complexes.[2]
Rationale: This method is chosen for its efficiency and reduced environmental impact compared to traditional solvent-based methods. The direct grinding of reactants ensures intimate contact and facilitates the solid-state reaction.
Step-by-Step Procedure:
-
Reactant Preparation: In a clean, dry agate mortar, place 2-amino-5-chloropyridine (5CAP) and copper(II) chloride dihydrate (CuCl2·2H2O) in a 2:1 molar ratio.
-
Grinding: Grind the solid mixture vigorously with an agate pestle for approximately 15-20 minutes. The progress of the reaction can often be monitored by a change in color of the powder.
-
Product Isolation: After grinding, the resulting powder is the crude product, [(5CAP)2CuCl2]. In many cases, this method yields a microcrystalline powder suitable for powder X-ray diffraction (PXRD).
-
Crystallization for Single-Crystal X-ray Diffraction: To obtain single crystals, the crude product can be recrystallized. A suitable method is slow evaporation from an appropriate solvent, such as ethanol or a mixture of ethanol and water. Dissolve the product in a minimal amount of the warm solvent and allow it to cool slowly to room temperature. The solution should then be left undisturbed for several days to allow for the slow evaporation of the solvent and the formation of high-quality single crystals.
Experimental Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Rationale: This technique provides unequivocal structural data, including bond lengths, bond angles, and details of intermolecular interactions, which are essential for the comparisons made in this guide.
Step-by-Step Workflow:
-
Crystal Selection: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate crystal structure.
Visualization of Workflows and Structural Relationships
Diagrams are essential for visualizing complex relationships and workflows in a clear and concise manner.
Caption: Experimental workflow from synthesis to crystal structure determination.
Caption: Influence of the 5-substituent on the supramolecular assembly.
Conclusion
This comparative guide demonstrates that the substituent at the 5-position of a pyridin-3-amine analogue, in this case, 2-aminopyridine, exerts significant control over the crystal structure of its coordination complexes. The case study of 2-amino-5-halopyridine copper(II) halides reveals that a simple change of the halogen from chlorine to bromine to iodine can alter the resulting supramolecular architecture from discrete dimers to extended one-dimensional chains. This structural diversity is a direct consequence of the interplay between the coordinating preferences of the metal ion and the strength and directionality of non-covalent interactions, particularly the increasing contribution of halogen bonding with heavier halogens.[1][2] For researchers in drug development, this understanding is crucial, as the solid-state structure and intermolecular interactions can profoundly impact a drug candidate's physicochemical properties. For materials scientists, these principles provide a roadmap for the rational design of crystalline materials with desired topologies and properties.
References
-
Huynh, N. V., et al. (2023). Copper(II) halide complexes of aminopyridines: Synthesis, structure, and magnetic behavior of neutral compounds of 5-IAP: (5-IAP)2CuCl2·H2O, [(5-IAP)2CuBr2]2, (5-IAP)2CuBr2 and (5-IAP)3CuCl2·nH2O (5IAP = 2-amino-5-iodopyridine). Polyhedron, 243, 116562. [Link]
-
Willett, R. D., et al. (2018). Copper(II) halide complexes of aminopyridines: Syntheses, structures and magnetic properties of [(5CAP)2CuX2] and [(5BAP)nCuX2] (X = Cl, Br). Journal of Coordination Chemistry, 71(16-18), 2634-2649. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
This document provides a detailed protocol for the safe and compliant disposal of 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine. As a research chemical, its toxicological properties are not extensively documented, necessitating a cautious and rigorous approach to waste management. This guide is designed for researchers, laboratory managers, and drug development professionals to ensure the protection of personnel and the environment, in adherence to regulatory standards.
The disposal of any chemical waste is governed by stringent regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[1] These regulations prohibit the disposal of chemical waste into regular trash or sewer systems and mandate proper documentation and handling.[1]
Hazard Assessment & Chemical Profile
Understanding the inherent hazards of this compound is fundamental to its safe handling and disposal. The molecule's structure incorporates three key functional groups, each contributing to its potential risk profile:
-
Pyridine Ring: Pyridine and its derivatives are known to be harmful.[2][3] They can act as skin and respiratory irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4]
-
Aromatic Amine: Aromatic amines are a class of compounds that often exhibit toxicity.
-
Trifluoromethoxy Group (-OCF₃): This fluorine-containing group imparts specific disposal considerations. During thermal decomposition or incineration, fluorinated compounds can release hazardous substances like hydrogen fluoride (HF).[5]
Given this composite structure, the compound must be treated as hazardous waste. While specific toxicity data is limited, analogous compounds like 5-(Trifluoromethyl)pyridin-3-amine are classified as harmful if swallowed or inhaled and cause skin and eye irritation.[6][7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₉F₃N₂O | [9] |
| Molecular Weight | 266.21 g/mol | N/A |
| Appearance | Solid (Assumed based on similar compounds) | |
| InChIKey | FQQZMLNHZGOAKN-UHFFFAOYSA-N | [9] |
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solutions, or contaminated materials), all personnel must wear appropriate PPE to prevent exposure.[10][11]
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles conforming to standards like EN166 (EU) or ANSI Z87.1 (US).[11][12]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Gloves must be inspected before use and disposed of properly after handling.[10][13]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[11]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation risks.[2][10]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals and ensures compliant disposal.[14][15]
Step 1: Designate a Waste Container Select a waste container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw cap is recommended.[1][2] The container must be in good condition, free from damage or corrosion.[16]
Step 2: Collect Waste at the Point of Generation Waste should be accumulated at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[16] This area must be under the control of the laboratory personnel generating the waste.[16]
Step 3: Segregate Incompatible Waste Streams Store the waste container for this compound separately from incompatible materials. Based on its chemical structure, avoid co-mingling with:
Step 4: Collect All Contaminated Materials This waste stream includes not only the pure compound and its solutions but also any materials that have come into contact with it:
-
Contaminated gloves, weigh boats, and pipette tips.
-
Spill cleanup materials (e.g., vermiculite, sand).[2]
-
Solvent rinses from contaminated glassware.
Waste Container Labeling and Storage
Accurate and detailed labeling is a legal requirement and critical for safety.[10][14]
Labeling Requirements: The waste container label must be clearly legible and include the following information:
-
The full chemical name: "this compound" . Do not use abbreviations.
-
An accurate inventory of all contents, including solvents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added to the container).[16]
Storage Requirements: Store the sealed waste container in a designated, cool, and well-ventilated secondary containment bin. The storage area should be away from heat sources, direct sunlight, and ignition sources.[10] Regular weekly inspections of the storage area should be documented.[1]
Disposal Workflow and Emergency Procedures
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management: In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.[2]
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated; use a fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container.[11] Avoid creating dust.[11][12] For liquid spills, use an inert absorbent material like sand, vermiculite, or a chemical spill kit.[2]
-
Clean: Decontaminate the spill area according to your institution's protocols.
-
Report: Report the spill to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) department.
Final Disposal
Under no circumstances should this chemical be disposed of down the drain or in regular municipal trash.[2][14] The recommended and compliant method for final disposal is through a licensed hazardous waste disposal company.
The most appropriate disposal technology for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[5][12][17] This ensures the complete destruction of the compound and allows for the neutralization of hazardous decomposition products, such as hydrogen fluoride (HF), before they are released into the atmosphere.[5]
Contact your institution's EHS office to schedule a pickup for your properly containerized and labeled hazardous waste. They will manage the transfer to a certified treatment, storage, and disposal facility (TSDF).[16]
References
- Daniels Health. (2025, May 21).
- Washington State Department of Ecology. (2025, November). Laboratory Guide for Managing Dangerous Waste.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Labor Security System.
- BenchChem. (2025). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
- Ohio EPA.
- American Chemical Society.
- Safety Data Sheet for a rel
- ECHA. Trifluoro(trifluoromethoxy)
- NCBI. Toxicological Profile for Pyridine.
- Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine.
- PENTA. (2024, November 26).
- ChemSupply Australia.
- Fisher Scientific. Safety Data Sheet for 3-Amino-2-methyl-6-(trifluoromethyl)pyridine.
- CF Plus Chemicals. (2020, September 23).
- Synquest Labs. 2-Amino-5-(trifluoromethyl)
- Fisher Scientific. SAFETY DATA SHEET for 3-Chloro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. 5-(Trifluoromethyl)pyridin-3-amine.
- Sigma-Aldrich. 5-(Trifluoromethyl)
- PubChemLite. 5-(trifluoromethoxy)pyridin-3-amine (C6H5F3N2O).
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Comprehensive Safety and Handling Guide for 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine
This guide provides essential safety protocols and operational procedures for handling 5-(3-(Trifluoromethoxy)phenyl)pyridin-3-amine (CAS No. 112110-07-3). As a research chemical, its toxicological properties are not yet fully characterized, demanding a cautious and proactive approach to safety.[1] This document synthesizes established best practices for handling aromatic amines and halogenated compounds to ensure the well-being of laboratory personnel and environmental integrity.
Hazard Assessment and Triage
This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). The primary routes of exposure are inhalation, skin contact, and ingestion. Aromatic amines as a class are known for their potential toxicity, with many being readily absorbed through the skin.[2] The presence of the trifluoromethoxy group categorizes this compound as a halogenated organic, which requires specific disposal considerations.[3][4][5]
Key Safety Considerations:
| Hazard Category | Associated Risks & Precautions |
| Acute Toxicity | Harmful if swallowed or inhaled. All handling must be performed in a certified chemical fume hood to prevent inhalation.[4] |
| Skin & Eye Irritation | Causes skin and serious eye irritation. Avoid all direct contact.[6] Personal Protective Equipment (PPE) is mandatory. |
| Respiratory Irritation | May cause respiratory irritation.[1][7] Engineering controls are the primary defense. |
| Unknown Long-Term Effects | The toxicological properties have not been thoroughly investigated.[1] Assume the compound is highly toxic and handle with maximum precaution. |
Engineering Controls: The First Line of Defense
Properly designed engineering controls are critical to minimize exposure.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[4] This ensures that any vapors or dusts are effectively contained and exhausted.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[8]
-
Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE plan is required for all personnel handling this compound.
-
Hand Protection: Use chemically resistant gloves. Nitrile or butyl rubber gloves are recommended.[9] Always inspect gloves for tears or punctures before use.[10] Employ proper glove removal technique to avoid skin contact with the outer surface.[1][10]
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes and dust.[10]
-
Respiratory Protection: When engineering controls are not sufficient, or during spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates (OV/AG/P99) should be used.[1]
-
Protective Clothing: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of splashing, a chemically impervious apron or suit is recommended.
The following diagram outlines the logical flow for ensuring personal safety when handling this compound.
Caption: Waste Segregation and Disposal Workflow.
References
-
UTIA Safety Office. Hazardous Waste Guide. [Link]
-
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
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Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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International Labour Organization. (2011, August 3). Aromatic Amino Compounds. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
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Univar Solutions. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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ChemCERT. (2016, October 19). Emergency Chemical Spill Response. [Link]
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Unknown. Chemical Emergency Procedures. [Link]
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Purdue University Environmental Health and Safety. Chemical Spills. [Link]
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University of Manitoba. Chemical Spill Response Procedure. [Link]
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Capot Chemical. (2024, January 11). MSDS of 5-(Trifluoromethyl)pyridin-3-amine. [Link]
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Organisation for the Prohibition of Chemical Weapons. Personal Protective Equipment. [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one - Hazard. [Link]
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- 5. bucknell.edu [bucknell.edu]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
